![molecular formula C12H11N3O3 B14003081 Phenol,4-[(2-amino-4-nitrophenyl)amino]- CAS No. 77806-34-9](/img/structure/B14003081.png)
Phenol,4-[(2-amino-4-nitrophenyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol,4-[(2-amino-4-nitrophenyl)amino]- is an organic compound with the molecular formula C12H11N3O3 It is a derivative of phenol and contains both amino and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,4-[(2-amino-4-nitrophenyl)amino]- typically involves the nitration of phenol followed by amination. One common method includes the nitration of phenol to produce 4-nitrophenol, which is then subjected to a reduction process to form 4-aminophenol. The final step involves the coupling of 4-aminophenol with 2-nitroaniline under specific reaction conditions to yield Phenol,4-[(2-amino-4-nitrophenyl)amino]- .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Phenol,4-[(2-amino-4-nitrophenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Substitution: Halogens (e.g., bromine), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Reduction: 4-[(2-amino-4-aminophenyl)amino]phenol.
Oxidation: 4-[(2-nitroso-4-nitrophenyl)amino]phenol.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
Phenol,4-[(2-amino-4-nitrophenyl)amino]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of Phenol,4-[(2-amino-4-nitrophenyl)amino]- involves its interaction with biological molecules. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The nitro and amino groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Phenol,4-[(2-nitrophenyl)amino]-: Similar structure but lacks the amino group at the 2-position.
4-Aminophenol: Lacks the nitro group and has a simpler structure.
2-Amino-4-nitrophenol: Similar functional groups but different substitution pattern.
Uniqueness
Phenol,4-[(2-amino-4-nitrophenyl)amino]- is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
77806-34-9 |
|---|---|
Molecular Formula |
C12H11N3O3 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
4-(2-amino-4-nitroanilino)phenol |
InChI |
InChI=1S/C12H11N3O3/c13-11-7-9(15(17)18)3-6-12(11)14-8-1-4-10(16)5-2-8/h1-7,14,16H,13H2 |
InChI Key |
GHAWCFLBCAMCRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


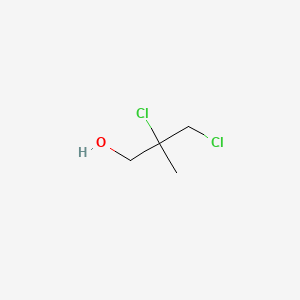
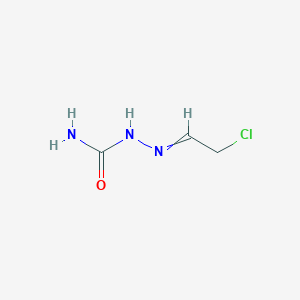
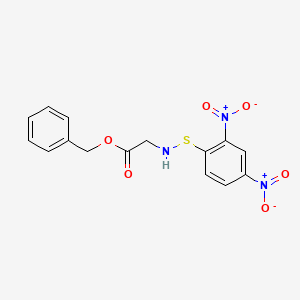
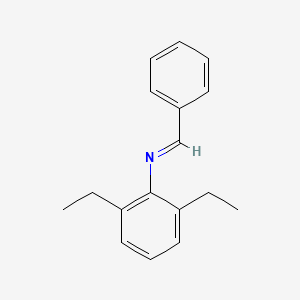
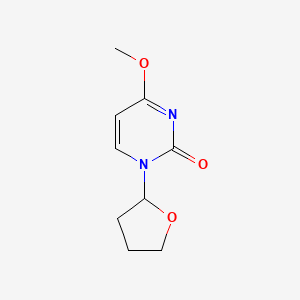
![O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide](/img/structure/B14003030.png)
![3-fluoro-N'-{[5-(2-pyridinylsulfanyl)-2-furyl]methylene}benzohydrazide](/img/structure/B14003034.png)
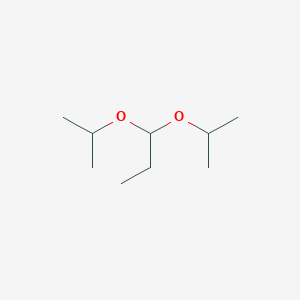

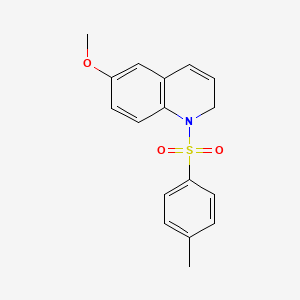
![2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol](/img/structure/B14003061.png)
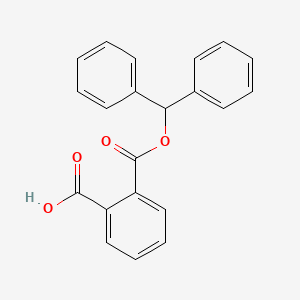
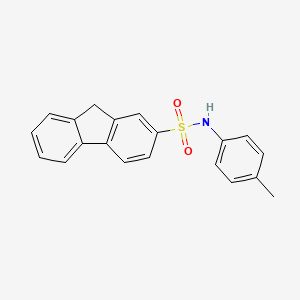
![N-[(2,4-diaminoquinazolin-6-yl)methyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B14003078.png)
